molecular formula C57H101NO10P+ B3044026 Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt CAS No. 155401-41-5

Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt

Cat. No.: B3044026
CAS No.: 155401-41-5
M. Wt: 991.4 g/mol
InChI Key: YYWBZBZOTINVNZ-GRGPAQQGSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt is a complex organic compound with a unique structure It is a derivative of cholesterol, which is a vital component in cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt involves multiple steps. The starting material is typically cholesterol, which undergoes a series of chemical reactions including oxidation, esterification, and phosphorylation to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity standards for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones and carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating various biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-53(59)64-42-48(43-66-69(62,63)65-40-39-58(7,8)9)68-55(61)34-33-54(60)67-47-35-37-56(5)46(41-47)29-30-49-51-32-31-50(45(4)27-25-26-44(2)3)57(51,6)38-36-52(49)56/h17-18,29,44-45,47-52H,10-16,19-28,30-43H2,1-9H3/p+1/b18-17-/t45-,47+,48-,49+,50-,51+,52+,56+,57-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWBZBZOTINVNZ-GRGPAQQGSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H101NO10P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

991.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt
Reactant of Route 2
Reactant of Route 2
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt
Reactant of Route 3
Reactant of Route 3
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt
Reactant of Route 5
Reactant of Route 5
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt
Reactant of Route 6
Reactant of Route 6
Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.